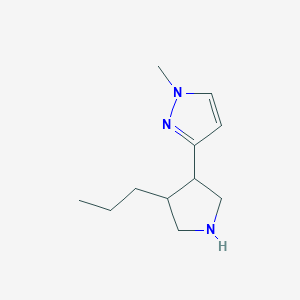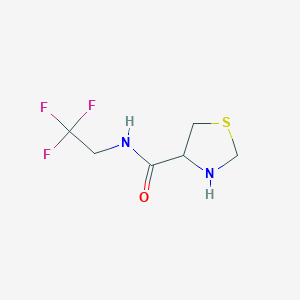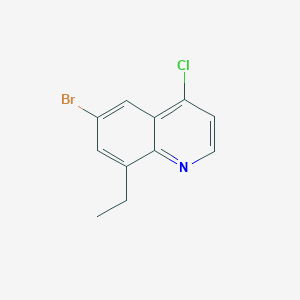![molecular formula C9H13F2N3 B13198797 1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13198797.png)
1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine is a synthetic compound characterized by its unique chemical structure, which includes a difluorocyclobutyl group attached to a pyrazole ring
Métodos De Preparación
The synthesis of 1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Difluorocyclobutyl Intermediate: The difluorocyclobutyl group is synthesized through a series of reactions involving fluorination and cyclization of appropriate starting materials.
Attachment to the Pyrazole Ring: The difluorocyclobutyl intermediate is then coupled with a pyrazole derivative under specific reaction conditions, such as the use of a base and a suitable solvent.
Final Modifications: The resulting compound undergoes further modifications to introduce the methyl group at the desired position on the pyrazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the difluorocyclobutyl group are replaced with other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for the development of new materials and chemical entities.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its biological activity and potential therapeutic applications.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to modulate specific biological pathways, making it a candidate for drug development.
Industry: In industrial applications, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to particular proteins or enzymes, altering their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in biological or pharmacological research.
Comparación Con Compuestos Similares
1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-4-amine: This compound has a similar structure but differs in the position of the methyl group on the pyrazole ring.
1-[(3,3-Difluorocyclobutyl)methyl]-N-methylmethanamine: This compound features a different functional group attached to the difluorocyclobutyl group.
(3,3-Difluorocyclobutyl)methanol: This compound lacks the pyrazole ring and has a hydroxyl group instead.
Propiedades
Fórmula molecular |
C9H13F2N3 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
1-[(3,3-difluorocyclobutyl)methyl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H13F2N3/c1-6-2-8(12)13-14(6)5-7-3-9(10,11)4-7/h2,7H,3-5H2,1H3,(H2,12,13) |
Clave InChI |
DIBNKGVHBSDNNT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1CC2CC(C2)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate](/img/structure/B13198723.png)


![tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13198741.png)

![6,7-dihydro-5H-benzo[7]annulen-2-amine](/img/structure/B13198745.png)



![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]-2-methylpropanamide](/img/structure/B13198768.png)

![1-Cyclopropyl-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B13198782.png)

